2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid
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Overview
Description
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid is a chemical compound belonging to the class of indanone derivatives. Indanone derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid typically involves the reaction of 5,6-dimethoxy-2-methyl-1H-inden-3-one with appropriate reagents under controlled conditions. One common method involves the Michael addition reaction, where α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone react with various nucleophiles . The reaction conditions often include the use of solvents like ethanol and catalysts such as iodine under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as piperidine and imidazole . Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted indanone derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indanone derivatives are known to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5,6-Dimethoxy-2-methyl-1H-inden-3-yl)acetic acid include:
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one
- Donepezil hydrochloride
Uniqueness
What sets this compound apart is its specific structural features and the resulting biological activities. Its unique combination of methoxy and methyl groups on the indanone ring contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-(5,6-dimethoxy-2-methyl-3H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C14H16O4/c1-8-4-9-5-12(17-2)13(18-3)6-11(9)10(8)7-14(15)16/h5-6H,4,7H2,1-3H3,(H,15,16) |
InChI Key |
WOXBLZXGWKPSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2C1)OC)OC)CC(=O)O |
Origin of Product |
United States |
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